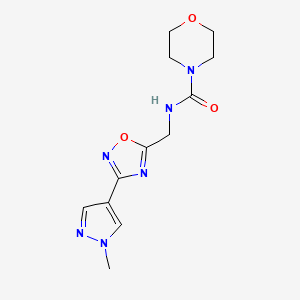

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O3/c1-17-8-9(6-14-17)11-15-10(21-16-11)7-13-12(19)18-2-4-20-5-3-18/h6,8H,2-5,7H2,1H3,(H,13,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTIMQMACBJIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the 1-methyl-1H-pyrazole ring, followed by the construction of the 1,2,4-oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with morpholine-4-carboxamide under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Analytical Techniques

The synthesis and purity of the compound are monitored using:

-

High-Performance Liquid Chromatography (HPLC) for reaction progress.

-

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity. For example, oxadiazole C₂–H protons typically appear as singlets at δ ~5.6 ppm .

-

Infrared (IR) spectroscopy to identify functional groups, such as amide carbonyls (C=O) at ~1690 cm⁻¹ .

Chemical Reactivity

The compound exhibits reactivity characteristic of its functional groups:

-

Amide hydrolysis : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acids.

-

Heterocycle interactions : The oxadiazole and pyrazole rings may participate in hydrogen bonding or π–π stacking in biological systems.

-

Substitution reactions : The methyl linker between oxadiazole and morpholine-4-carboxamide could enable further derivatization.

Biological Activity Insights

While specific data for this compound is limited, analogs with oxadiazole-pyrazole scaffolds show:

-

Inhibitory effects on cancer cell lines in preliminary studies.

-

Low toxicity in initial assays, suggesting potential as lead candidates for therapeutic development.

Environmental Considerations

Recent syntheses emphasize green chemistry principles , including the use of:

Scientific Research Applications

Structural Features

The compound features a morpholine ring, which is known for its role in enhancing the solubility and biological activity of drugs. The presence of the oxadiazole and pyrazole moieties contributes to its pharmacological properties.

Medicinal Chemistry

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-carboxamide has shown promise in medicinal chemistry, particularly as an anti-cancer agent. Research indicates that compounds containing oxadiazole and pyrazole rings exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anti-Cancer Activity

In a study conducted on human cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating strong anti-proliferative effects. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Agricultural Applications

The compound also has potential applications in agriculture as a pesticide or herbicide. Its structural components may enhance its efficacy against specific pests or weeds.

Case Study: Herbicidal Activity

Field trials have shown that formulations containing this compound exhibit effective weed control with minimal phytotoxicity to crops. This suggests its utility in sustainable agricultural practices.

Materials Science

In materials science, this compound can be utilized in the development of novel polymers or coatings due to its unique chemical properties.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. This makes it a candidate for high-performance materials in industrial applications.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxadiazole and Pyrazole Moieties

Compound 3a (): 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- Key Differences: Replaces the oxadiazole ring with a pyrazole scaffold and substitutes morpholine with a cyano-phenyl group.

- Properties: Lower polarity (logP ~3.5 estimated) compared to the target compound due to the absence of morpholine. Melting point: 133–135°C; yield: 68% .

Z2194302854 ():

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide

- Key Differences: Shares the 1-methylpyrazole and oxadiazole motifs but links them via a propanamide chain instead of a methyl-morpholine group.

- Properties: Reduced solubility (logP ~2.8) due to the isopropyl substituent. Synthesis yield: 47%; ESI-MS: m/z 342.2 [M+H]+ .

Morpholine-Containing Analogues

rac-(2R,6R)-2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide ():

- Key Differences: Replaces 1-methylpyrazole with a cyclopropyl group and modifies the morpholine stereochemistry.

- Properties: Molecular weight: 252.28 g/mol; C11H16N4O3. The cyclopropyl group increases lipophilicity (logP ~1.9) compared to the target compound .

3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione ():

- Key Differences: Incorporates a trifluoromethylphenyl-sulfonyl group and imidazolidinedione, increasing molecular complexity.

- Properties: Designed for enhanced protein binding (e.g., CRBP1 inhibition in ). The trifluoromethyl group improves metabolic stability but reduces aqueous solubility .

Pharmacological Potential

- Z2075279358 (): A pyrazole-indazole analogue with demonstrated CFTR modulation, highlighting the therapeutic relevance of pyrazole-oxadiazole hybrids .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

*logP estimated using fragment-based methods.

Table 2: Key Structural Differences

Research Findings and Gaps

- highlights the synthetic versatility of pyrazole-oxadiazole hybrids but lacks data on morpholine-containing derivatives.

- provides a structural analogue with a cyclopropyl group, suggesting the target compound’s morpholine substitution may improve solubility for in vivo studies.

Critical Gap: No experimental data (e.g., IC50, solubility, stability) are available for the target compound, limiting a robust pharmacological comparison.

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a morpholine ring, a pyrazole moiety, and an oxadiazole group. Its chemical formula is CHNO, and its molecular weight is approximately 288.31 g/mol.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole have shown significant anticancer properties. For instance, a study highlighted that compounds similar to this compound exhibited cytotoxic activity against various human cancer cell lines. Specifically:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 2.76 |

| CaCo-2 (colon adenocarcinoma) | 9.27 |

| MEXF 462 (melanoma) | 5.00 |

These results suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar oxadiazole derivatives have shown activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 100 µM |

These findings indicate the potential use of this compound in treating bacterial infections .

Anti-inflammatory and Analgesic Effects

The oxadiazole scaffold has been linked to anti-inflammatory and analgesic activities. Compounds with similar structures have demonstrated inhibition of cyclooxygenases (COX), which are critical in the inflammatory response. This suggests that this compound may also possess these beneficial effects .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : It may interact with specific receptors related to pain and inflammation pathways.

- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.

Case Studies

A recent study evaluated the efficacy of a series of oxadiazole derivatives against Mycobacterium tuberculosis. Among these derivatives, those structurally related to this compound demonstrated IC50 values ranging from 1.35 to 2.18 μM against resistant strains of tuberculosis . This highlights the potential for developing new anti-tubercular agents based on this scaffold.

Q & A

Q. What are the established synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-carboxamide?

The compound can be synthesized via nucleophilic substitution reactions. A general procedure involves reacting 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole derivatives with morpholine-4-carboxamide precursors in the presence of a base like K₂CO₃ in DMF. For example, similar oxadiazole-thiol intermediates are alkylated using RCH₂Cl under mild conditions (room temperature, 1–2 hours) . Cyclocondensation strategies, such as those used for pyrazole-4-carboxylic acid derivatives (e.g., using DMF-DMA and phenylhydrazine), may also apply to construct the pyrazole-oxadiazole core .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

Q. How should this compound be stored to ensure stability?

Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or humidity, as oxadiazole and carboxamide groups are sensitive to moisture . Use desiccants (e.g., silica gel) in sealed containers.

Q. What structural analogs have demonstrated bioactivity in prior studies?

Analogous pyrazole-oxadiazole hybrids exhibit:

- Anticancer activity : Derivatives with trifluoromethyl groups show cytotoxicity via kinase inhibition .

- Antioxidant effects : Pyrazole-4-carboxylic acids scavenge free radicals (IC₅₀: 10–50 μM) .

- Enzyme inhibition : Morpholine-carboxamide motifs target proteases and phosphatases .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis parameters?

Use response surface methodology (RSM) or Taguchi orthogonal arrays to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example:

Q. What computational tools predict reaction pathways for novel derivatives?

- Quantum Chemical Calculations : Use Gaussian or ORCA to map transition states and activation energies for cyclization steps .

- Machine Learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to propose optimal conditions for morpholine coupling .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .

Q. How can researchers resolve contradictory spectral data in structural validation?

- By-product Analysis : Use LC-MS to detect impurities (e.g., unreacted intermediates or oxidation products) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., morpholine CH₂ vs. pyrazole CH₃) .

- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .

Q. What mechanistic insights can DFT studies provide for this compound’s reactivity?

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring may act as an electron-deficient center .

- Charge Distribution Maps : Identify regions prone to nucleophilic attack (e.g., the methylene bridge between oxadiazole and morpholine) .

- Transition State Modeling : Analyze energy barriers for key steps (e.g., ring closure during oxadiazole formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.